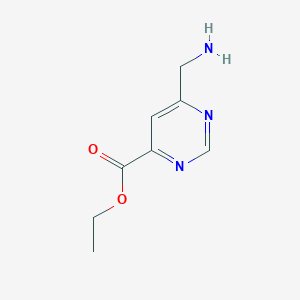
(2-Aminoethyl)(methoxy)aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)(methoxy)aminedihydrochloride is a chemical compound with the molecular formula C5H14N2O.2HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a building block in the synthesis of more complex molecules and is often utilized in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methoxy)aminedihydrochloride typically involves the reaction of 2-aminoethanol with methoxyamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-aminoethanol and methoxyamine.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Product Isolation: The resulting product is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)(methoxy)aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)(methoxy)aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)(methoxy)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar amine functionalities.
Diethylaminoethyl methacrylate: Another compound with comparable chemical properties.
Uniqueness
(2-Aminoethyl)(methoxy)aminedihydrochloride is unique due to its specific combination of amino and methoxy groups, which confer distinct reactivity and functionality. This makes it particularly valuable in applications requiring precise chemical modifications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in research and development, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C3H12Cl2N2O |
|---|---|
Molekulargewicht |
163.04 g/mol |
IUPAC-Name |
N'-methoxyethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-6-5-3-2-4;;/h5H,2-4H2,1H3;2*1H |
InChI-Schlüssel |
GEFPVEXWDSSUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CONCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


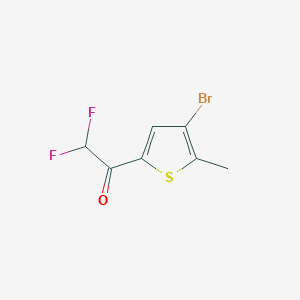

![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
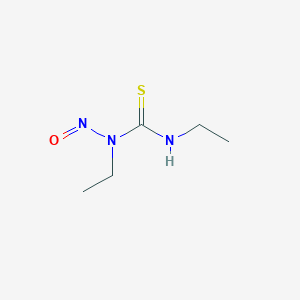
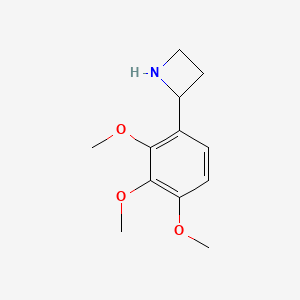
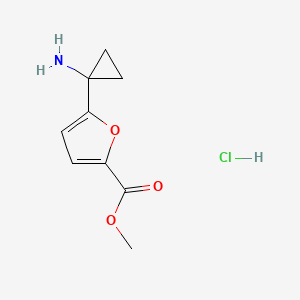
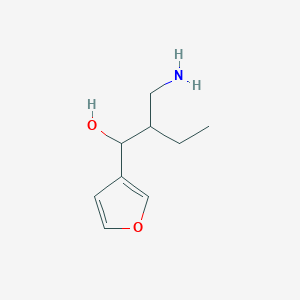
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
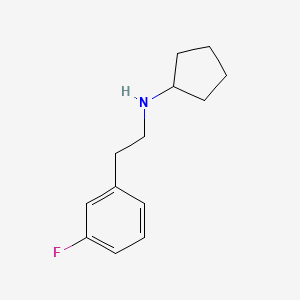
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
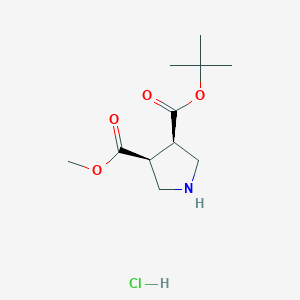
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
